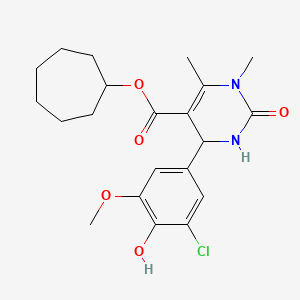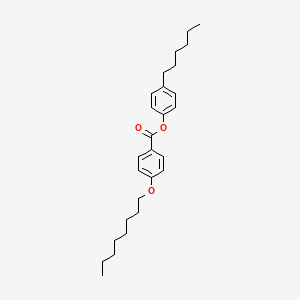![molecular formula C13H17BrN2O2 B12471886 N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide CAS No. 574717-68-3](/img/structure/B12471886.png)
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is linked to a butanamide moiety through a methylideneamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 3-methylbutanamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-2-furancarboxamide
- N-[(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[[(4-iodo-2-methylphenyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a bromine atom and a methoxy group on the phenyl ring, as well as the butanamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
574717-68-3 |
|---|---|
Molekularformel |
C13H17BrN2O2 |
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-9(2)6-13(17)16-15-8-10-7-11(14)4-5-12(10)18-3/h4-5,7-9H,6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
STCVTOXJHJQFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NN=CC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)

![2-chloro-N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12471835.png)

![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)

![2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
